molecular formula C6H7Cl2N3O B8284495 1-(2-Amino-4,6-dichloropyrimidin-5-yl)ethanol

1-(2-Amino-4,6-dichloropyrimidin-5-yl)ethanol

Cat. No. B8284495
M. Wt: 208.04 g/mol
InChI Key: YHLUIIMBIWJEFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07148228B2

Procedure details

1-(2-Amino-4,6-dichloro-pyrimidin-5-yl)-ethanol (2.0 g, 9.6 mmol) was treated with MnO2 (20 g, 229 mmol, 24 equiv.) in 1,2-dichloroethane for 16 h at 70° C. Filtration over celite and concentration gave 1-(2-Amino-4,6-dichloro-pyrimidin-5-yl)-ethanone as a pale orange solid (1.4 g, 6.7 mmol, 71%), which was used without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([Cl:8])[C:5]([CH:9]([OH:11])[CH3:10])=[C:4]([Cl:12])[N:3]=1>ClCCCl.O=[Mn]=O>[NH2:1][C:2]1[N:3]=[C:4]([Cl:12])[C:5]([C:9](=[O:11])[CH3:10])=[C:6]([Cl:8])[N:7]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=NC(=C(C(=N1)Cl)C(C)O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl
Name
Quantity
20 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration
CONCENTRATION
Type
CONCENTRATION
Details
over celite and concentration

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=C(C(=N1)Cl)C(C)=O)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.7 mmol
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 69.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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